2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-methyl-6-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2S/c1-9-10(7-8-11(15-9)18-6)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBECJIWRZDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Boronate Ester Formation: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction forms biaryl or heterobiaryl structures, critical in pharmaceutical and materials science applications.
Key Conditions
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃, Na₂CO₃, or CsF
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Solvent: THF, DMF, or DME
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Temperature: 80–100°C (reflux)
-
Atmosphere: Inert (N₂ or Ar)
Example Reaction:
2-Methyl-6-(methylthio)-3-(dioxaborolan-2-yl)pyridine + Aryl halide → Biarylpyridine derivative
Data Table: Representative Suzuki Couplings
| Aryl Halide | Product Yield (%) | Reference |
|---|---|---|
| 4-Bromotoluene | 78–85 | , |
| 5-Bromopyridine | 72 | |
| 2-Chloroquinoline | 65 |
Mechanistic Insights
-
Oxidative addition of Pd(0) to the aryl halide.
-
Transmetallation with the boronic ester.
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups using mild oxidants.
Oxidation Conditions
-
Oxidant: Oxone, H₂O₂, or mCPBA
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Solvent: MeOH, CH₂Cl₂, or H₂O
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Temperature: 0–25°C
Example Reaction:
2-Methyl-6-(methylthio)...pyridine → 2-Methyl-6-(methylsulfonyl)...pyridine
Data Table: Oxidation Outcomes
| Oxidant | Product | Yield (%) |
|---|---|---|
| Oxone | Sulfone | 92 |
| H₂O₂ | Sulfoxide | 75 |
Applications
-
Sulfone derivatives enhance metabolic stability in drug candidates.
Borylation and Transmetallation
The boronic ester participates in transmetallation reactions with organometallic reagents (e.g., Grignard or organozinc), enabling functional group diversification.
Example Reaction:
Boronic ester + RMgX → R-substituted pyridine
Conditions
-
Reagents: Grignard (RMgBr), organozinc (R₂Zn)
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Catalyst: Cu(I) or Ni(0)
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Solvent: THF or Et₂O
Key Findings
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring’s electron-deficient nature allows substitution at activated positions, though steric and electronic effects from substituents modulate reactivity.
Example Reaction:
2-Methyl-6-(methylthio)...pyridine + Amine → Aminopyridine derivative
Conditions
-
Nucleophile: Amines, alkoxides
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Catalyst: None or Cu(I)
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Temperature: 100–120°C
Limitations
Coordination Chemistry
The boronic ester and pyridine nitrogen act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications.
Applications
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of this compound is as a boronate ester in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The mechanism involves:
- Formation of a palladium complex with the boronate ester.
- Transmetalation with aryl halides.
- Reductive elimination to yield the desired biaryl product .
Synthesis of Biologically Active Molecules
The compound serves as a crucial building block in synthesizing various biologically active molecules. Its unique functional groups allow for modifications that can lead to new pharmaceuticals. For instance:
- The methylthio group enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability.
- The boronate ester facilitates further functionalization through cross-coupling reactions .
Material Science
In material science, this compound is explored for its potential use in creating advanced materials such as polymers and nanomaterials. Its ability to participate in cross-coupling reactions allows for the development of new materials with tailored properties for specific applications .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated the efficacy of using 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing novel anticancer agents. In one study, derivatives were created that showed enhanced activity against specific cancer cell lines compared to existing treatments. The incorporation of the boronate ester facilitated efficient coupling with various aryl halides to create diverse structures.
Case Study 2: Development of Agrochemicals
Another significant application is in the development of agrochemicals. The compound has been utilized to synthesize new herbicides and fungicides through cross-coupling reactions that incorporate active moieties known for their biological activity. This approach has led to the discovery of compounds with improved efficacy and reduced environmental impact .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of this compound include pyridine-based pinacol boronate esters with variations in substituents at positions 2, 3, and 6. Below is a comparative analysis of their properties:
Notes:
- *Estimated molecular weight based on structural analogues.
Electronic and Steric Effects
- Methylthio (-SMe) vs. Methoxy (-OMe) : The -SMe group in the target compound is less electron-donating than -OMe (due to sulfur’s lower electronegativity), which may reduce oxidative stability but improve compatibility with electron-deficient aryl halides in Suzuki reactions .
- Boron Placement : Boron at position 3 (vs. position 4 in some analogues) optimizes resonance stabilization with the pyridine nitrogen, enhancing electrophilic reactivity .
Reactivity in Cross-Coupling Reactions
The target compound’s utility in Pd-catalyzed couplings is highlighted in EP 2 402 347 A1, where it reacts with chlorothienopyrimidines to form bioactive imidazo[4,5-b]pyridines . Comparatively:
- 2-Methoxy-6-(boron)pyridine () exhibits faster coupling kinetics due to -OMe’s electron-donating nature but may require protecting groups for stability .
- 6-(Boron)thieno[3,2-b]pyridine () offers fused heterocyclic systems for extended conjugation but requires specialized catalysts for steric access .
Biological Activity
2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridine ring substituted with a methyl group, a methylthio group, and a boronate ester group. This specific arrangement enhances its reactivity and utility in various chemical transformations.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H20BNO2S |
| Molecular Weight | 265.18 g/mol |
| CAS Number | 1420296-82-7 |
The biological activity of this compound primarily stems from its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves:
- Formation of Palladium Complex : The aryl halide forms a complex with palladium.
- Transmetalation : The boronate ester transfers its aryl group to the palladium complex.
- Reductive Elimination : The biaryl product is formed while regenerating the palladium catalyst.
Applications in Medicinal Chemistry
Research indicates that this compound may serve as a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique structure allows for:
- Development of Antiparasitic Agents : Similar compounds have shown activity against visceral leishmaniasis and other parasitic infections .
- Potential Anticancer Applications : Compounds with similar structures have been investigated for their ability to inhibit specific kinases associated with cancer progression .
Comparative Studies
When compared to similar compounds such as 2-Methyl-6-(methylthio)pyridine and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the presence of both the methylthio and boronate ester groups in this compound provides enhanced reactivity and versatility for further chemical transformations.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-(methylthio)pyridine | Lacks boronate ester | Limited use in cross-coupling |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks methylthio group | Different chemical properties |
| This compound | Unique combination of groups | Versatile applications in synthesis |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Antiparasitic Activity : A study demonstrated that derivatives of pyridine compounds showed significant selectivity against Leishmania parasites while maintaining low toxicity to host cells .
- Kinase Inhibition : Research on similar organoboron compounds has revealed their potential to inhibit mutant forms of receptor tyrosine kinases involved in cancer .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions, leveraging the boron-containing moiety. The boronic ester group enables coupling with halogenated pyridine derivatives under palladium catalysis. Typical conditions include Pd(PPh₃)₄ as a catalyst, a base (e.g., Na₂CO₃), and a solvent mixture of THF/H₂O at 80–100°C for 12–24 hours .
- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or LC-MS to optimize yield.
Q. How can the purity of this compound be validated after synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on signals for the methylthio group (δ ~2.5 ppm) and the dioxaborolane ring (δ ~1.3 ppm for methyl groups) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 306.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
